molecular formula C20H18O2S B13736468 Benzhydryl 4-methylbenzenesulfinate CAS No. 17447-59-5

Benzhydryl 4-methylbenzenesulfinate

Katalognummer: B13736468
CAS-Nummer: 17447-59-5
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: JMTJPCZXIPDWNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzhydryl 4-methylbenzenesulfinate is an organic compound that has garnered attention due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a benzhydryl group attached to a 4-methylbenzenesulfinate moiety, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 4-methylbenzenesulfinate typically involves the reaction of benzhydrol with 4-methylbenzenesulfinyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Benzhydryl 4-methylbenzenesulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzhydryl 4-methylbenzenesulfonate, benzhydryl sulfide, and various substituted benzhydryl derivatives .

Wissenschaftliche Forschungsanwendungen

Benzhydryl 4-methylbenzenesulfinate has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of benzhydryl 4-methylbenzenesulfinate involves its interaction with various molecular targets. The benzhydryl group can interact with biological membranes, altering their properties and affecting cellular functions. The sulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

    Diphenylmethane: Shares the benzhydryl core structure but lacks the sulfinyl group.

    Benzhydryl 4-methylbenzenesulfonate: An oxidized form of benzhydryl 4-methylbenzenesulfinate.

    Benzhydryl sulfide: A reduced form of the compound

Uniqueness: this compound is unique due to the presence of both the benzhydryl and sulfinyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

17447-59-5

Molekularformel

C20H18O2S

Molekulargewicht

322.4 g/mol

IUPAC-Name

benzhydryl 4-methylbenzenesulfinate

InChI

InChI=1S/C20H18O2S/c1-16-12-14-19(15-13-16)23(21)22-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3

InChI-Schlüssel

JMTJPCZXIPDWNM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.